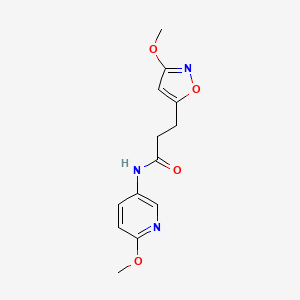![molecular formula C18H17FN2O2 B12176561 2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B12176561.png)
2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acylation: The acylation of the indole core with an appropriate acyl chloride or anhydride forms the acetamide group.
Attachment of the Hydroxyethyl Phenyl Group: The final step involves the attachment of the hydroxyethyl phenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-fluoro-1H-indol-3-yl)acetamide: A similar compound with a different substitution pattern on the indole ring.
Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.
5-fluoroindole: Another fluorinated indole derivative with distinct chemical and biological properties.
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H17FN2O2 |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-(6-fluoroindol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H17FN2O2/c19-15-4-3-14-7-9-21(17(14)11-15)12-18(23)20-16-5-1-13(2-6-16)8-10-22/h1-7,9,11,22H,8,10,12H2,(H,20,23) |
InChI-Schlüssel |
IFHUXZKAWYPUDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-fluoro-3-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-2-methylquinazolin-4(3H)-one](/img/structure/B12176486.png)
![6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B12176489.png)
![[4-(4-chlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12176490.png)
![N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12176497.png)
![N-(6-methylheptan-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B12176504.png)
![N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12176518.png)
![2,3-dimethyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12176520.png)

methanone](/img/structure/B12176535.png)
![Azepan-1-yl{1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone](/img/structure/B12176537.png)

![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12176563.png)

